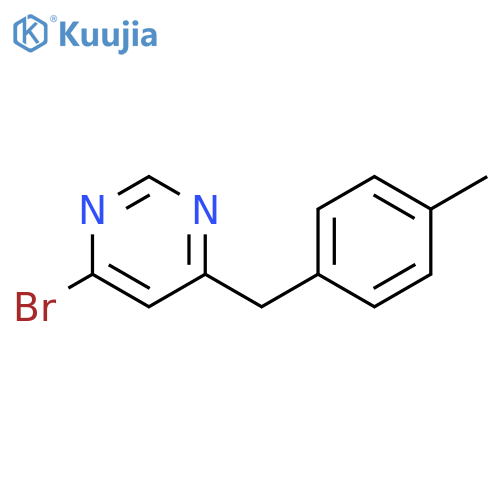Cas no 2092251-96-0 (4-Bromo-6-(4-methylbenzyl)pyrimidine)

2092251-96-0 structure
商品名:4-Bromo-6-(4-methylbenzyl)pyrimidine
CAS番号:2092251-96-0
MF:C12H11BrN2
メガワット:263.133141756058
CID:5056299
4-Bromo-6-(4-methylbenzyl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-bromo-6-(4-methylbenzyl)pyrimidine
- 4-bromo-6-[(4-methylphenyl)methyl]pyrimidine
- 4-Bromo-6-(4-methylbenzyl)pyrimidine
-
- インチ: 1S/C12H11BrN2/c1-9-2-4-10(5-3-9)6-11-7-12(13)15-8-14-11/h2-5,7-8H,6H2,1H3
- InChIKey: DGBUTTJCSWSJIL-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(CC2C=CC(C)=CC=2)=NC=N1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 190
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 25.8
4-Bromo-6-(4-methylbenzyl)pyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1967-4009-0.25g |
4-bromo-6-(4-methylbenzyl)pyrimidine |
2092251-96-0 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
| Life Chemicals | F1967-4009-0.5g |
4-bromo-6-(4-methylbenzyl)pyrimidine |
2092251-96-0 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| TRC | B250501-1g |
4-bromo-6-(4-methylbenzyl)pyrimidine |
2092251-96-0 | 1g |
$ 570.00 | 2022-06-07 | ||
| Life Chemicals | F1967-4009-10g |
4-bromo-6-(4-methylbenzyl)pyrimidine |
2092251-96-0 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
| Life Chemicals | F1967-4009-1g |
4-bromo-6-(4-methylbenzyl)pyrimidine |
2092251-96-0 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F1967-4009-5g |
4-bromo-6-(4-methylbenzyl)pyrimidine |
2092251-96-0 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
| Life Chemicals | F1967-4009-2.5g |
4-bromo-6-(4-methylbenzyl)pyrimidine |
2092251-96-0 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| TRC | B250501-100mg |
4-bromo-6-(4-methylbenzyl)pyrimidine |
2092251-96-0 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B250501-500mg |
4-bromo-6-(4-methylbenzyl)pyrimidine |
2092251-96-0 | 500mg |
$ 365.00 | 2022-06-07 |
4-Bromo-6-(4-methylbenzyl)pyrimidine 関連文献
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
2. Synthesis of color-tunable tannic acid-based carbon dots for multicolor/white light-emitting diodes†Yan Li,Yulong An,Menglin Chen,Hao Tian,Rui Shi,Xiahong He New J. Chem., 2021,45, 22559-22563
-
3. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
-
5. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355
2092251-96-0 (4-Bromo-6-(4-methylbenzyl)pyrimidine) 関連製品
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
